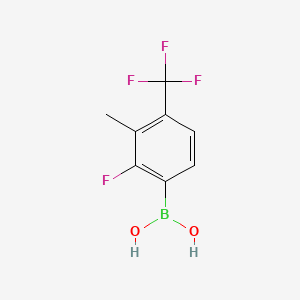
Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate is a synthetic compound often used in organic chemistry and peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate typically involves the protection of the amino group of glycine with a Boc group, followed by coupling with D-tryptophan. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for larger production.
化学反応の分析
Types of Reactions
Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using TFA results in the formation of the free amine derivative of the compound .
科学的研究の応用
Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of peptides and other bioactive molecules .
類似化合物との比較
Similar Compounds
Methyl (tert-butoxycarbonyl)glycyl-L-tryptophanate: Similar in structure but with the L-tryptophan isomer.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
Methyl (tert-butoxycarbonyl)glycyl-D-tryptophanate is unique due to its specific configuration and the presence of the D-tryptophan isomer, which can impart different biological activities compared to its L-isomer counterpart. This uniqueness makes it valuable in the synthesis of peptides with specific stereochemical requirements .
特性
分子式 |
C19H25N3O5 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
methyl (2R)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-11-16(23)22-15(17(24)26-4)9-12-10-20-14-8-6-5-7-13(12)14/h5-8,10,15,20H,9,11H2,1-4H3,(H,21,25)(H,22,23)/t15-/m1/s1 |
InChIキー |
WGJOOUIWSIGYKV-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
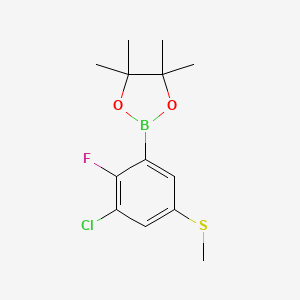


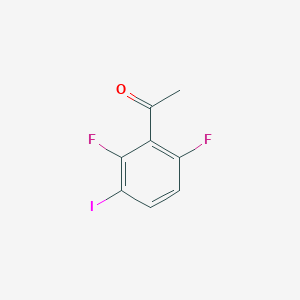
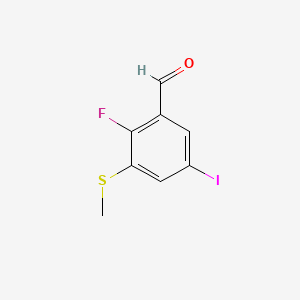
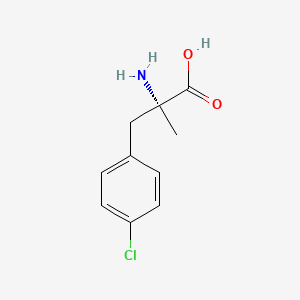

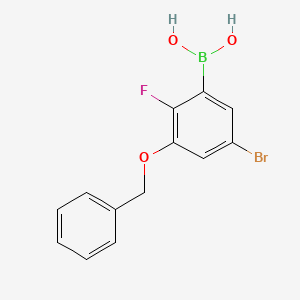
![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)
